Amyl nitrite

Catalog No.
S594807
CAS No.
463-04-7
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amyl nitrite

CAS Number

463-04-7

Product Name

Amyl nitrite

IUPAC Name

pentyl nitrite

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3

InChI Key

CSDTZUBPSYWZDX-UHFFFAOYSA-N

SMILES

CCCCCON=O

Solubility

Decomposes (NTP, 1992)
In water, 380 mg/L at 25 °C (est)
Slightly soluble in water
Almost insoluble in water
Miscible with ethanol, ethyl ether
3.97e+00 g/L
Solubility in water: none

Synonyms

Amyl Nitrite, Nitrite, Amyl

Canonical SMILES

CCCCCON=O

Historical Medical Use of Amyl Nitrite

Amyl nitrite was first synthesized in 1844 and was used medically for over a century. Its primary application was in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Amyl nitrite works by relaxing smooth muscle in blood vessels, causing them to dilate and increasing blood flow. While initially considered effective, its short duration of action and potential for side effects led to the development of more effective medications for angina [].

Source

[] Brunton, Sir T. Lauder (1867). On the Action of Certain Medicines on the Vascular System. J. & A. Churchill.

Amyl Nitrite in Cyanide Poisoning Antidote Research

Another historical medical use of amyl nitrite was as part of an antidote for cyanide poisoning. Cyanide inhibits cellular respiration, leading to rapid cell death and organ failure. Amyl nitrite, along with sodium thiosulfate and sodium nitrite, were used in a treatment protocol aimed at converting cyanide into a less toxic compound that can be excreted by the body. However, this approach has been largely replaced by the use of specific cyanide antidotes, such as hydroxocobalamin, due to its greater effectiveness and safety profile [].

Source

[] Barceloux, D. G. (ed.) (2002). Medical Toxicology: Diagnosis and Treatment of Human Poisoning. McGraw-Hill Professional.

Current Research on Amyl Nitrite

While amyl nitrite is no longer widely used in mainstream medicine, some research continues to explore its potential applications. Studies have investigated its effects on various conditions, including:

  • Erectile dysfunction: Amyl nitrite's vasodilatory properties have led to its use as an off-label treatment for erectile dysfunction. However, its safety and efficacy for this purpose are not established, and it is not recommended for this use due to potential health risks.
  • Sickle cell disease: Some research suggests that amyl nitrite may help to improve blood flow and reduce pain in individuals with sickle cell disease. However, further research is needed to determine its effectiveness and safety for this application.

Amyl nitrite is a pale yellow liquid with a strong, fruity odor []. It is a member of the alkyl nitrites class, known for their vasodilatory properties, meaning they cause blood vessels to relax and widen [].


Molecular Structure Analysis

The amyl nitrite molecule consists of an amyl group (C5H11) bonded to a nitrite group (NO2). The nitrite group is the key functional group responsible for its biological effects [].


Chemical Reactions Analysis

Decomposition: Amyl nitrite is a relatively unstable compound that decomposes upon exposure to light or heat []. The decomposition products include nitrous acid (HNO2) and various alcohols.

Physical and Chemical Properties

  • Melting point: -39°C []
  • Boiling point: 112°C []
  • Solubility: Slightly soluble in water, miscible with organic solvents []
  • Flammability: Flammable liquid

Mechanism of Action (Scientific Research)

In controlled medical settings, amyl nitrite has been used to treat angina pectoris, a chest pain condition caused by reduced blood flow to the heart. Its vasodilatory properties help relax blood vessels, including the coronary arteries, allowing for increased blood flow and reducing chest pain [].

Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73°F. Boiling point 205-210°F (96-99°C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals.
Liquid
YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Yellowish liquid
Clear, yellowish liquid

XLogP3

1.8

Boiling Point

219 °F at 760 mm Hg (NTP, 1992)
104.5 °C
97-99 °C

Flash Point

50 °F (NTP, 1992)
3 °C

Vapor Density

4 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 4.0

Density

0.8758 at 68 °F (USCG, 1999)
0.8817 g/cu cm at 20 °C
Relative density (water = 1): 0.875

LogP

log Kow = 2.85 (est)

Odor

Peculiar ethereal, fruity odo

UNII

H2HUX79FYK

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H332 (88.37%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Amyl nitrite is a yellowish liquid. It has a fruity odor and pungent taste. It is not very soluble in water. USE: n-Amyl nitrite is used to make other chemicals. It is also used in perfumes and as prescription inhaler as well as in homeopathic medications. n-Amyl nitrite is also a drug of abuse. EXPOSURE: Workers who use n-amyl nitrite may breathe in mists or have direct skin contact. The general population may be exposed by vapors from medical and consumer products as well as ingestion of some medications containing n-amyl nitrite. If n-amyl nitrite is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It is expected to build up in fish. RISK: Data on the potential for n-amyl nitrite to produce toxic effects in humans were not available. Learning/memory function and coordination were lowered in laboratory animals following inhalation of chemically-related isoamyl nitrite. Data on the potential for n-amyl nitrite to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for n-amyl nitrite to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

43.5 mm Hg at 34 °F ; 85.6 mm Hg at 75° F; 174.5 mm Hg at 115° F (NTP, 1992)
3.97 mmHg
3.97 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.5

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

463-04-7
8017-89-8
110-46-3

Wikipedia

N-pentyl nitrite

Methods of Manufacturing

Interaction of amyl alcohol with nitrous acid.

General Manufacturing Information

Nitrous acid, pentyl ester: ACTIVE
Mixture of isomers containing not less than 97.0% and not more than 100.0% of C5H11NO2. Consists chiefly of isoamyl nitrite ... but other isomers are also present.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where amyl nitrite may be present, check to make sure that an explosive concentration does not exist. Store in an explosion-proof refrigerator. Protect from light. Keep under an inert atmosphere. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. /Amyl nitrites/

Dates

Modify: 2023-08-15

Diagnostic differences in the pharmacologic response to cholecystokinin and amyl nitrite in patients with absent contractility vs type I Achalasia

Arash Babaei, Sadaf Shad, Benson T Massey
PMID: 32350982   DOI: 10.1111/nmo.13857

Abstract

Absent esophageal contractility (AC) is distinguished from type 1 achalasia (ACH1) during high-resolution manometry (HRM) on the basis of normal or elevated deglutitive integrated relaxation pressure (IRP) values. However, IRP measurements are subject to pressure recording error. We hypothesized that distinctive responses to pharmacologic provocation using amyl nitrite (AN) and cholecystokinin (CCK) could reliably distinguish AC patients from those with ACH1.
To compare esophageal response with AN and CCK in a well-defined cohort of ACH1 and AC patients.
All available clinical, radiographic, endoscopic, and manometric information in 34 patients with aperistalsis was reviewed to determine the final diagnosis of ACH1 and AC. The differences in response to provocative challenges with the rapid drink challenge (RDC) test and administration of AN and CCK were compared between these two groups.
Eighteen patients were diagnosed with ACH1 and sixteen with AC. While IRP values were significantly higher in ACH1, the standard criterion value misclassified four AC patients as having ACH1 and five ACH1 patients as having AC. IRP values on the RDC did not accurately segregate AC from ACH1, but we were able to identify AN and CCK esophageal motor response criteria that allowed correct classification of ACH1 and AC patients.
Nearly a quarter of AC and ACH1 patients may be misdiagnosed based on manometric IRP criteria alone. Differences in the esophageal motor responses to AN and CCK have the potential to facilitate the correct diagnosis in these challenging patients.


Man With Cyanosis and Altered Mental Status

Anne Runkle, Jason Block, Samir Haydar
PMID: 31866026   DOI: 10.1016/j.annemergmed.2019.06.029

Abstract




Symmetrical pruriginous nasal rash

Cristian Navarrete-Dechent, Pablo Uribe
PMID: 31675409   DOI:

Abstract




Prevalence and correlates of "popper" (amyl nitrite inhalant) use among HIV-positive Latinos living in the U.S.-Mexico border region

Nicole Pepper, María Luisa Zúñiga, Mark B Reed
PMID: 30614780   DOI: 10.1080/15332640.2018.1540955

Abstract

Poppers (nitrite inhalants) are legal, commonly used by men who have sex with men, and associated with HIV acquisition, yet research is lacking on popper use and associated adverse outcomes. People living with HIV (PLWH) in the U.S.-Mexico border region lead binational lives, including accessing care and having sex and drug use partners on both sides of the border, with broad personal and public health implications. Understanding popper use provides crucial information to guide policy and develop targeted interventions for binational PLWH. We examine prevalence and correlates of popper use among HIV-positive Latinos in the border region, an underserved population at risk for poor health outcomes. This cross-sectional study recruited a convenience sample from agencies in San Diego and Tijuana to complete quantitative surveys. Participants (
= 121) were primarily male (82.6%) and gay/bisexual (62%). Lifetime substance use (excluding cannabis) was reported by 72% of participants, and 25.6% reported lifetime popper use. Individuals recruited in the U.S. were significantly more likely to report use of poppers than were participants recruited in Mexico. Our regression model found that identifying as gay/bisexual and having bought, sold, or traded sex for money, drugs, or other goods were independently associated with popper use. Findings shed light on the profile of individuals who use poppers and lay the foundation for further research to understand the context of popper use as it relates to high-risk behavior among PLWH in this region of high transborder mobility. Binational collaborative approaches are needed to improve regional HIV care outcomes and reduce transmission risk.


Motility Patterns Following Esophageal Pharmacologic Provocation With Amyl Nitrite or Cholecystokinin During High-Resolution Manometry Distinguish Idiopathic vs Opioid-Induced Type 3 Achalasia

Arash Babaei, Sadaf Shad, Benson T Massey
PMID: 31419570   DOI: 10.1016/j.cgh.2019.08.014

Abstract

In some patients, the type 3 achalasia (A3) motor pattern may be an effect of chronic use of high-dose opioids. No motor findings have been identified to differentiate opioid-induced A3 (OA3) from idiopathic A3 (IA3). We investigated whether OA3 could be distinguished from IA3 on the basis of differences in esophageal motor responses to amyl nitrite, cholecystokinin, or atropine.
We performed a retrospective study of patients who received pharmacologic provocation during esophageal high-resolution manometry from 2007 through 2017 at a tertiary referral center. We identified 26 patients with IA3 (9 women; mean age, 68 ± 13 years) and 24 patients with OA3 (15 women; mean age, 59 ± 10 years). We compared pressure topography metrics during deglutition and after administration of amyl nitrite, cholecystokinin, or atropine between patients with OA3 vs IA3.
Amyl nitrite induced a similar relaxation response in both groups, but the rebound contraction of the lower esophageal sphincter during amyl nitrite recovery, and the paradoxical esophageal contraction during the first phase of cholecystokinin response, were both significantly attenuated in patients with OA3. The second phase of cholecystokinin response in patients with OA3 was 100% relaxation, when present, in contrast to only 26% of patients with IA3. There was no significant difference between groups in inhibition of lower esophageal sphincter tone or esophageal body contractility by cholinergic receptor blockade.
Nearly half of patients with an A3 pattern of dysmotility are chronic, daily users of opioids with manometry patterns indistinguishable from those of patients with IA3. Patients with OA3 differ from patients with IA3 in responses to amyl nitrite and cholecystokinin. These findings might be used to identify patients with dysmotility resulting from opioid use.


Comparison of Valsalva Maneuver, Amyl Nitrite, and Exercise Echocardiography to Demonstrate Latent Left Ventricular Outflow Obstruction in Hypertrophic Cardiomyopathy

Chadi Ayoub, Jeffrey B Geske, Carolyn M Larsen, Christopher G Scott, Kyle W Klarich, Patricia A Pellikka
PMID: 29054275   DOI: 10.1016/j.amjcard.2017.08.047

Abstract

Guidelines recommend exercise stress echocardiogram (ESE) for patients with hypertrophic cardiomyopathy (HC) if a 50 mm Hg gradient is not present at rest or provoked with Valsalva or amyl nitrite, to direct medical and surgical management. However, no study has directly compared all 3 methods. We sought to evaluate efficacy and degree of provocation of left ventricular outflow gradients by ESE, and compare with Valsalva and amyl nitrite. In patients with HC between 2002 and 2015, resting echocardiograms and ESEs within 1 year were retrospectively reviewed. Gradients elicited by each provocation method were compared. Rest and ESE were available in 97 patients (mean age 54 ± 18 years, 57% male); 78 underwent Valsalva maneuver and 41 amyl nitrite provocation. Median gradients (interquartile range) were 10 mm Hg (7,19) at rest, 16 mm Hg (9,34) with Valsalva, 23 mm Hg (13,49) with amyl nitrite, and 26 mm Hg (13,58) with ESE. ESE and amyl nitrite were able to provoke obstruction (≥30 mm Hg) and severe obstruction (≥50 mm Hg) more frequently than Valsalva. In patients with resting gradient <30 mm Hg (n = 83), provocation maneuvers demonstrated dynamic obstruction in 51%; in those with Valsalva gradient <30 mm Hg (n = 57), ESE or amyl nitrite provoked a gradient in 44%; and in those with amyl nitrite gradient <30 mm Hg (n = 20), ESE provoked a gradient in 29%. No demographic or baseline echocardiographic parameter predicted provocable obstruction. In conclusion, ESE is clinically useful; however, different provocation maneuvers may be effective in different patients with HC, and all maneuvers may be required to provoke dynamic obstruction in symptomatic patients.


Following Lives Undergoing Change (Flux) study: Implementation and baseline prevalence of drug use in an online cohort study of gay and bisexual men in Australia

Mohamed A Hammoud, Fengyi Jin, Louisa Degenhardt, Toby Lea, Lisa Maher, Jeffrey Grierson, Brent Mackie, Marcus Pastorelli, Colin Batrouney, Nicky Bath, Jack Bradley, Garrett P Prestage
PMID: 28081482   DOI: 10.1016/j.drugpo.2016.11.012

Abstract

Drug use among gay and bisexual men (GBM) is higher than most populations. The use of crystal methamphetamine, erectile dysfunction medication (EDM), and amyl nitrite have been associated with sexual risk behaviour and HIV infection among gay and bisexual men (GBM).
This paper describes an online prospective observational study of licit and illicit drug use among GBM and explores baseline prevalence of drug use in this sample. Capturing these data poses challenges as participants are required to disclose potentially illegal behaviours in a geographically dispersed country. To address this issue, an entirely online and study specific methodology was chosen.
Men living in Australia, aged 16.5 years of age or older, who identified as homosexual or bisexual or had sex with at least one man in the preceding 12 months were eligible to enrol.
Between September 2014 and July 2015, a total of 2250 participants completed the baseline questionnaire, of whom, 1710 (76.0%) consented to six-monthly follow-up. The majority (65.7%) were recruited through Facebook targeted advertising. At baseline, over half (50.5%) the men reported the use of any illicit drug in the previous six months, and 28.0% had used party drugs. In the six months prior to enrolment, 12.0% had used crystal methamphetamine, 21.8% had used EDM, and 32.1% had used amyl nitrite. Among the 1710 men enrolled into the cohort, 790 men had used none of these drugs.
Ease of entry and minimal research burden on participants helped ensure successful recruitment into this online cohort study. Study outcomes will include the initiation and cessation of drug use, associated risk behaviours, and health consequences, over time. Results will provide insights into the role gay community plays in patterns of drug use among GBM.


Pharmacologic interrogation of patients with esophagogastric junction outflow obstruction using amyl nitrite

Arash Babaei, Sadaf Shad, Aniko Szabo, Benson T Massey
PMID: 31236998   DOI: 10.1111/nmo.13668

Abstract

The Chicago Classification of esophageal motility includes a group of patients who show evidence of esophagogastric junction outflow obstruction (EGJOO) as demonstrated by elevated integrated relaxation pressure (IRP) and preserved peristalsis. Our aim is to classify EGJOO patients based on response to amyl nitrite (AN) during high-resolution manometry.
Patients were considered to have true EGJOO if elevated IRP during supine swallow persisted in the upright position and was associated with high intrabolus pressure. The EGJ response to AN was compared between patients with achalasia type 2 (A2) and normal esophageal motility. Based on the relaxation gain (deglutitive IRP-AN IRP) value that best discriminated these two groups (10 mm Hg), patients with true EGJOO were categorized as being in either the AN-responsive (AN-R) or AN-unresponsive (AN-U) subgroups.
In the group of 49 patients with true EGJOO, the AN response classified 27 patients (IRP = 25 ± 10 mm Hg) with AN-R and 22 patients (IRP = 20 ± 5 mm Hg) with AN-U (P = 0.2). In AN-R, AN produced a relaxation gain and rebound after-contraction response at the EGJ comparable to A2 patients. AN-U patients had an elevated IRP after AN and a relaxation gain similar to normal esophageal motility patients. AN-U patients were obese and had higher prevalence of sleep apnea (P < 0.05).
Among patients with true EGJOO, only half have pharmacologic evidence of impaired LES relaxation. Pharmacologic interrogation of the EGJ is thus necessary to identify the subgroup of EGJOO patients who could be expected to benefit from LES ablative therapies.


Association Between Nitrite and Nitrate Intake and Risk of Gastric Cancer: A Systematic Review and Meta-Analysis

Fei-Xiong Zhang, Yu Miao, Ji-Gang Ruan, Shu-Ping Meng, Jian-Da Dong, Hua Yin, Ying Huang, Fu-Rong Chen, Zhen-Chuan Wang, Ya-Fang Lai
PMID: 30850575   DOI: 10.12659/MSM.914621

Abstract

BACKGROUND Studies have shown inconsistent associations of nitrite and nitrate intake with the risk of gastric cancer or its associated mortality. We performed a meta-analysis of observational studies to evaluate the correlation of nitrite and nitrate intake with the risk of gastric cancer. MATERIAL AND METHODS We searched for studies reporting effect estimates and 95% confidence intervals (CIs) of gastric cancer in PubMed, EMBASE, and the Cochrane Library through November 2018. The summary results of the included studies were pooled using a random-effects model. RESULTS Eighteen case-control and 6 prospective cohort studies recruiting 800 321 participants were included in this study. The summary results indicated that the highest (odds ratio [OR], 1.27; 95%CI, 1.03-1.55; P=0.022) or moderate (OR: 1.12; 95%CI, 1.01-1.26; P=0.037) nitrite intake were associated with a higher risk of gastric cancer. However, we noted that high (OR, 0.81; 95%CI, 0.68-0.97; P=0.021) or moderate (OR, 0.86; 95%CI, 0.75-0.99; P=0.036) nitrate intakes were associated with a reduced risk of gastric cancer. These associations differed when stratified by publication year, study design, country, the percentage of male participants, assessment of exposure, adjusted model, and study quality. CONCLUSIONS High or moderate nitrite intake was associated with higher risk of gastric cancer, whereas high or moderate nitrate intake was correlated with lower risk of gastric cancer.


A Study of the Longitudinal Patterns of Stimulant and Amyl Nitrite Use and Sexual Behavior Pre- and Post-HIV Seroconversion Among MSM

James A Swartz, David McCarty-Caplan
PMID: 29248970   DOI: 10.1007/s10461-017-2008-y

Abstract

The use of stimulant drugs alone or in combination with amyl nitrites (stimulant/nitrites) has been associated with higher rates of risky sexual behavior and predictive of HIV infection among men who have sex with men. However, the temporal pattern of stimulant/nitrite use pre- and post-seroconversion has not been well established. This study assessed changes in stimulant/nitrite use and risky sexual behavior among seroconverting MSM over time. Data were collected in the Baltimore-Washington, DC; Pittsburgh; Chicago; and Los Angeles sites of the Multicenter AIDS Cohort Study (MACS), a longitudinal study of the natural history of HIV infection among MSM. We used propensity scores to select 1044 MSM from 7087 MACS participants composed of 348 seroconverting, 348 seronegative, and 348 seroprevalent participants matched on demographics, recruitment cohort, and study visits. We centered up to four-years of semi-annual data around the seroconversion visit of the seroconverting case within each matched group of participants. Mixed effects regressions estimated the effects of serostatus, recruitment cohort, and time on self-reported stimulant/nitrite use, numbers of male intercourse partners, and numbers of unprotected receptive anal intercourse (URAI) partners. Covariates included demographics, binge drinking, and marijuana use. Seroconverters had the highest odds of stimulant/inhaled nitrite use (AOR 10.3, CI 4.8-22.0), incident rates of intercourse (IRR 1.6, CI 1.3-2.1), and URAI partners (IRR 5.1, CI 3.5-7.3). All participants decreased drug use and sexual risk behavior over time. However, the decreases were largest for seroconverters who nevertheless maintained the highest rates of stimulant/nitrite use and sexual risk. Cohort-related effects were associated with sharp reductions in stimulant/nitrite use and URAI in the early 1990s that rebounded considerably within the first decade of the 2000s. Although all participants decreased risky sexual behavior and stimulant and/or nitrite use over time, seroconverters had the largest decreases. There was no evidence for abrupt or substantial increases in drug use or risky sex post-seroconversion. However, there was substantial variation at the individual level, with the factors underlying this variation not well understood and worth further study. Moreover, stimulant/nitrite use and risky sexual behavior appear to have been strongly influenced by contextual historical and socio-cultural effects. The manner in which contextual factors influence individual behavior is also not well understood and also warrants further study.


Explore Compound Types